molecular formula C11H20O B8732009 3-Pentylcyclohexan-1-one CAS No. 69824-92-6

3-Pentylcyclohexan-1-one

Cat. No.: B8732009
CAS No.: 69824-92-6
M. Wt: 168.28 g/mol
InChI Key: MVBUXNZHMMAGGG-UHFFFAOYSA-N
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Description

3-Pentylcyclohexan-1-one is a cyclic ketone derivative featuring a pentyl substituent at the 3-position of the cyclohexanone ring. Its molecular formula is C₁₁H₂₀O, with a molecular weight of 168.28 g/mol.

Properties

CAS No.

69824-92-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-pentylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h10H,2-9H2,1H3

InChI Key

MVBUXNZHMMAGGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Key Properties/Applications
This compound C₁₁H₂₀O 168.28 Cyclohexanone (ketone) 3-pentyl Moderate polarity; potential solvent or intermediate in fragrance synthesis
Undecylcyclohexane C₁₇H₃₄ 238.45 Cyclohexane (no functional group) Undecyl (C₁₁H₂₃) Highly hydrophobic; industrial lubricant or surfactant
3-(1-Propenyl)-2-cyclohexen-1-one C₉H₁₂O 136.19 Cyclohexenone (α,β-unsaturated ketone) 3-(1-propenyl) Conjugated enone system; reactive in Diels-Alder reactions
beta-Ionone C₁₃H₂₀O 192.30 (calculated) Cyclohexenone (unsaturated ketone) 2,6,6-trimethyl + butenyl substituent Fragrant compound; used in perfumes and flavorings

Structural and Functional Analysis

Cyclohexane vs. Cyclohexanone/Cyclohexenone Backbone Undecylcyclohexane lacks a functional group, making it nonpolar and suitable for hydrophobic applications like lubricants . In contrast, this compound contains a ketone group, increasing polarity and enabling hydrogen bonding. 3-(1-Propenyl)-2-cyclohexen-1-one and beta-Ionone feature α,β-unsaturated ketones (enones), which enhance reactivity toward nucleophilic additions and cycloadditions due to conjugation .

Substituent Effects The pentyl chain in this compound provides moderate hydrophobicity, balancing solubility in organic solvents. Comparatively, Undecylcyclohexane’s longer undecyl chain (C₁₁H₂₃) drastically reduces water solubility . beta-Ionone’s trimethyl and butenyl groups contribute to its volatility and floral odor, critical for fragrance applications .

Molecular Weight and Applications

  • Lower molecular weight compounds like 3-(1-Propenyl)-2-cyclohexen-1-one (136.19 g/mol) may exhibit higher volatility, whereas Undecylcyclohexane (238.45 g/mol) is likely a high-boiling-point liquid .
  • This compound’s intermediate molecular weight (168.28 g/mol) suggests utility as a solvent or synthetic intermediate.

Reactivity and Hazard Considerations

  • Ketone Reactivity: The ketone group in this compound makes it susceptible to nucleophilic attacks (e.g., Grignard reactions), similar to beta-Ionone .
  • Hazards: While specific data for this compound is unavailable, cyclohexanone derivatives generally require precautions against eye/skin irritation. For example, Undecylcyclohexane mandates first-aid measures for inhalation or contact .

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